Atglistatin

Description

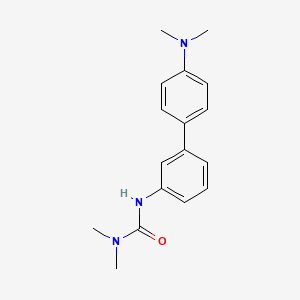

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOPBSAJHCUSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469924-27-3 | |

| Record name | 1469924-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Atglistatin

Introduction

Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme responsible for the initial step of intracellular triacylglycerol (TG) hydrolysis, a process known as lipolysis.[1] This process mobilizes fatty acids (FAs) from cellular TG stores, which serve as crucial energy substrates and signaling molecules.[2] Dysregulation of FA metabolism, often characterized by elevated circulating FA levels, is intrinsically linked to the pathogenesis of metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4] Consequently, ATGL has emerged as a significant therapeutic target.[1] Atglistatin is a potent and selective small-molecule inhibitor of murine ATGL, developed through structure-activity relationship (SAR) studies, that has become an invaluable tool for validating ATGL as a drug target in preclinical models.[3][5] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effect through the direct and selective inhibition of Adipose Triglyceride Lipase (ATGL). It functions as a highly potent inhibitor of murine ATGL, but notably fails to inhibit the human ortholog, making it a species-selective compound.[6][7]

Competitive Inhibition

Kinetic studies are fundamental to elucidating the nature of enzyme inhibition. For this compound, this was investigated by measuring ATGL activity across varying concentrations of both the substrate (triolein) and the inhibitor.

Lineweaver-Burk analysis of the results revealed an increase in the Michaelis constant (Km) with unchanged maximum velocity (Vmax), a characteristic hallmark of a competitive inhibition mechanism.[2] This indicates that this compound directly competes with the triglyceride substrate for binding to the active site of the ATGL enzyme.[2][8] A Ki value, or inhibition constant, of 355 ± 48 nM has been calculated, quantifying its high affinity for the enzyme.[2][9]

Selectivity

This compound demonstrates high selectivity for ATGL over other key metabolic lipases, such as hormone-sensitive lipase (HSL).[6] In studies using white adipose tissue (WAT) lysates from wild-type mice, this compound inhibited up to 78% of the total TG hydrolase activity.[2][10] The residual activity is largely attributed to HSL. When this compound was used in combination with a specific HSL inhibitor (Hi 76-0079), an almost complete inhibition of TG hydrolase activity (~95%) was observed, confirming that the majority of non-ATGL activity is from HSL.[2][9]

Interaction with ATGL Co-regulators

The activity of ATGL is modulated by co-activator and co-repressor proteins. The primary co-activator is Comparative Gene Identification-58 (CGI-58), which can increase ATGL activity up to 20-fold.[11][12] Conversely, G0/G1 switch gene 2 (G0S2) is an endogenous inhibitor of ATGL.[13][14] Crucially, immunoprecipitation experiments have shown that this compound does not interfere with the interaction between ATGL and its co-activator CGI-58.[2] Furthermore, this compound inhibits ATGL both in the presence and absence of CGI-58, suggesting it binds directly to the enzyme at a site distinct from the CGI-58 interaction domain.[2][11]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data below is summarized for murine models, where the inhibitor is active.

Table 1: In Vitro Inhibition Data for this compound

| Parameter | Value | System | Source(s) |

| IC₅₀ | 0.7 µM | Cell-free assay (recombinant murine ATGL) | [6][9][10] |

| Kᵢ | 355 ± 48 nM | Murine ATGL | [2][9] |

| Mechanism | Competitive | Murine ATGL | [2] |

| Max Inhibition (TG Hydrolase) | ~78% | Wild-type mouse WAT lysates | [2][10] |

| Max Inhibition (with HSLi) | ~95% | Wild-type mouse WAT lysates | [2][10] |

| FA Release Reduction | Up to 72% | Forskolin-stimulated WAT organ cultures | [2] |

| Glycerol Release Reduction | Up to 62% | Forskolin-stimulated WAT organ cultures | [2] |

| Cytotoxicity | None observed up to 50 µM | Cell and organ cultures | [6][15] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Max Reduction | Administration | Time Point | Source(s) |

| Plasma Fatty Acids (FA) | ~50% | Oral gavage (200 µmol/kg) | 8 hours post-treatment | [2][10] |

| Plasma Glycerol | ~62% | Oral gavage (200 µmol/kg) | 8 hours post-treatment | [2][10] |

| Plasma Triglycerides (TG) | ~43% | Oral gavage | Not specified | [6][10][15] |

Signaling Pathway and Experimental Workflows

Lipolysis Signaling Pathway

The canonical lipolysis pathway in an adipocyte involves the sequential hydrolysis of triglycerides. This compound's point of intervention is the critical first step catalyzed by ATGL.

Caption: this compound competitively inhibits ATGL, the first step in lipolysis.

Experimental Workflow: In Vitro ATGL Activity Assay

This workflow outlines the key steps for determining ATGL's enzymatic activity and its inhibition by compounds like this compound using a radiometric substrate.

Caption: Radiometric assay workflow to measure ATGL activity and inhibition.

Experimental Workflow: Cell-Based Lipolysis Assay

This workflow details the process of measuring the impact of this compound on lipolysis in a cellular context, such as in differentiated adipocytes.

Caption: Workflow for assessing this compound's effect on cellular lipolysis.

Detailed Experimental Protocols

Protocol 1: In Vitro ATGL TG Hydrolase Activity Assay (Radiometric)

This protocol is adapted from methodologies used to characterize this compound's direct enzymatic inhibition.[2][15]

-

Lysate Preparation: Prepare lysates from E. coli overexpressing murine ATGL and CGI-58, or from wild-type mouse white adipose tissue (WAT). Homogenize tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 1 mM DTT, pH 7.0) and centrifuge to obtain a fat-free infranatant. Determine protein concentration using a standard method (e.g., BCA or Bradford assay).[2]

-

Substrate Preparation: Prepare a substrate mixture containing radiolabeled [9,10-³H(N)]-triolein, emulsified in a buffer (e.g., Buffer A: 0.1 M potassium phosphate, pH 7.0) with phosphatidylcholine/phosphatidylinositol.

-

Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in DMSO to achieve the desired final concentrations in the assay. Use DMSO alone as a negative control.

-

Assay Reaction:

-

In a reaction tube, combine 100 µL of lysate (containing a defined amount of protein) with the desired concentration of this compound or DMSO control.

-

Pre-incubate for 30 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding 100 µL of the radiolabeled substrate mixture.

-

Incubate the reaction in a 37°C water bath for 60 minutes with shaking.[2]

-

-

Extraction of Fatty Acids:

-

Quantification:

-

Collect an aliquot from the upper aqueous phase, which contains the liberated ³H-labeled fatty acids.

-

Add the aliquot to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the specific activity (e.g., in nmol FA/hr/mg protein). Determine the percent inhibition relative to the DMSO control for each this compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell-Based Lipolysis Assay in 3T3-L1 Adipocytes

This protocol outlines the measurement of fatty acid and glycerol release from adipocytes, a key functional readout of lipolysis inhibition.[2][16]

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin) for several days until lipid droplets are prominent.

-

Inhibitor Treatment:

-

Wash the differentiated 3T3-L1 adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) containing 2% fatty acid-free BSA.

-

Pre-incubate the cells for 2 hours in KRBB-BSA with various concentrations of this compound (dissolved in DMSO) or DMSO vehicle control.

-

-

Lipolysis Stimulation:

-

Remove the pre-incubation medium.

-

Add fresh KRBB-BSA containing the same concentrations of this compound/DMSO, plus a lipolytic stimulus such as 10 µM Forskolin or 10 µM Isoproterenol to activate adenylyl cyclase and stimulate lipolysis.[2][16] A non-stimulated control (basal lipolysis) should also be included.

-

-

Sample Collection: Incubate the cells at 37°C in a 5% CO₂ incubator for 1-3 hours. After incubation, collect the culture medium (supernatant) for analysis.

-

Quantification of FA and Glycerol:

-

Determine the concentration of non-esterified fatty acids (NEFA) and glycerol in the collected medium using commercially available colorimetric assay kits.

-

-

Data Normalization and Analysis:

-

After collecting the medium, lyse the cells remaining in the wells to determine the total protein content for each well.

-

Normalize the measured FA and glycerol concentrations to the total protein content.

-

Calculate the percent reduction in FA and glycerol release for each this compound concentration compared to the stimulated vehicle control.

-

Protocol 3: In Vivo Efficacy Study in Mice

This protocol describes a typical in vivo experiment to assess the systemic effects of this compound on plasma lipids.[2][10]

-

Animal Handling: Use wild-type mice (e.g., C57Bl/6J). Acclimate the animals and fast them overnight (e.g., 12-16 hours) before the experiment to induce a lipolytic state.

-

Compound Administration:

-

Blood and Tissue Collection:

-

At specific time points after administration (e.g., 4, 8, and 12 hours), collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus).[2]

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, WAT, heart) for analysis of TG content or inhibitor distribution.

-

-

Plasma Parameter Analysis:

-

Use commercial enzymatic kits to measure the concentrations of fatty acids, glycerol, and triglycerides in the collected plasma samples.

-

-

Data Analysis:

-

Compare the plasma parameters between the this compound-treated group and the vehicle-treated control group at each time point.

-

Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed differences.[2] Calculate the percentage reduction in plasma analytes.

-

References

- 1. New this compound closely related analogues: Synthesis and structure-activity relationship towards adipose triglyceride lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies for the development of inhibitors of murine adipose triglyceride lipase (ATGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Structure-activity relationship studies for the development of inhibitors of murine adipose triglyceride lipase (ATGL). (CHEMBL4725289) - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Peptide Derived from G0/G1 Switch Gene 2 Acts as Noncompetitive Inhibitor of Adipose Triglyceride Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential control of ATGL-mediated lipid droplet degradation by CGI-58 and G0S2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]

Atglistatin's Role in Lipolysis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipolysis, the catabolism of triacylglycerols (TGs) stored in lipid droplets, is a fundamental process in energy homeostasis. The rate-limiting step of this cascade is catalyzed by adipose triglyceride lipase (ATGL). Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Atglistatin has emerged as a potent and selective small-molecule inhibitor of ATGL, making it an invaluable tool for studying the physiological roles of ATGL and a promising lead compound for therapeutic development. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts: The Central Role of ATGL in Lipolysis

Intracellular lipolysis is a three-step process that sequentially hydrolyzes TGs into glycerol and free fatty acids (FFAs).

-

ATGL: Initiates lipolysis by hydrolyzing TGs to diacylglycerols (DGs) and one FFA.[1] This is the rate-limiting step and the primary target of this compound.

-

Hormone-Sensitive Lipase (HSL): Hydrolyzes DGs to monoacylglycerols (MGs) and one FFA.

-

Monoglyceride Lipase (MGL): Completes the process by breaking down MGs into glycerol and the final FFA.

The activity of ATGL is tightly regulated by the co-activator Comparative Gene Identification-58 (CGI-58) and the inhibitor G0/G1 switch gene 2 (G0S2).

This compound: Mechanism and Specificity

This compound is a competitive inhibitor of ATGL.[2] Lineweaver-Burk analysis has shown that this compound increases the apparent Km of ATGL for its substrate without affecting the Vmax, which is characteristic of competitive inhibition.[2] It is highly selective for ATGL, showing little to no inhibitory activity against other key metabolic lipases such as HSL, MGL, pancreatic lipase, and lipoprotein lipase.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Enzyme Source | Notes | Reference(s) |

| IC50 | 0.7 µM | Recombinant murine ATGL | - | [2][4][5][6] |

| Ki | 355 ± 48 nM | Recombinant murine ATGL | Competitive inhibition | [1][3] |

Table 2: In Vitro Effects of this compound on Lipolysis

| Experimental System | Parameter Measured | Inhibition | This compound Concentration | Reference(s) |

| Wild-type mouse WAT lysates | TG hydrolase activity | Up to 78% | Dose-dependent | [4][5] |

| Wild-type mouse WAT organ cultures (basal) | Fatty acid release | Up to 64% | Dose-dependent | [1] |

| Glycerol release | Up to 43% | Dose-dependent | [1] | |

| Wild-type mouse WAT organ cultures (forskolin-stimulated) | Fatty acid release | Up to 72% | Dose-dependent | [1] |

| Glycerol release | Up to 62% | Dose-dependent | [1] | |

| 3T3-L1 adipocytes | Lipolysis | Dose-dependent inhibition | - | [5] |

Table 3: In Vivo Effects of this compound in Mice

| Parameter | Effect | Dosage and Administration | Time Point | Reference(s) |

| Plasma Fatty Acids | Up to 50% decrease | 200 µmol/kg (oral gavage) | 8 hours post-administration | [2][7] |

| Plasma Glycerol | Up to 62% decrease | 200 µmol/kg (oral gavage) | 8 hours post-administration | [2][7] |

| Plasma Triglycerides | ~43% reduction | 200 µmol/kg (oral gavage) | 8 hours post-administration | [2][4] |

Experimental Protocols

In Vitro ATGL Activity Assay (Radiolabeled Substrate)

This protocol is a standard method for determining the enzymatic activity of ATGL and the inhibitory potential of compounds like this compound.

Materials:

-

Lysates from E. coli overexpressing murine ATGL and CGI-58, or tissue lysates (e.g., white adipose tissue).

-

Substrate solution: Radiolabeled [9,10-³H(N)]-triolein.

-

This compound stock solution (in DMSO).

-

DMSO (as vehicle control).

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare enzyme lysates.

-

Incubate the enzyme lysate with the radiolabeled triolein substrate in a suitable buffer.

-

For inhibition studies, pre-incubate the enzyme lysate with various concentrations of this compound or DMSO for a defined period before adding the substrate.

-

Allow the enzymatic reaction to proceed for a specific time at 37°C.

-

Stop the reaction by adding the extraction solvent.

-

Separate the aqueous and organic phases by centrifugation. The liberated radiolabeled fatty acids will be in the organic phase.

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.

In Vivo Inhibition of Lipolysis in Mice

This protocol describes the administration of this compound to mice to assess its effects on systemic lipolysis.

Animal Model:

-

C57Bl/6J mice are commonly used.[2]

This compound Preparation and Administration:

-

Oral Gavage: Dissolve this compound in olive oil.[2] A typical dose is 200 µmol/kg.[2] Administer a volume of 200 µl.[8]

-

Intraperitoneal (IP) Injection: To create a water-soluble form, generate this compound hydrochloride by adding 25% HCl.[8] Dry the inhibitor, buffer the excess HCl with Tris base, and dissolve in PBS containing 0.25% Cremophor® EL (pH 7.1).[8] A typical dose is around 400 µmol/kg.[1]

Procedure:

-

Fast mice overnight to stimulate lipolysis.

-

Administer this compound via oral gavage or IP injection. Administer the vehicle (e.g., olive oil) to the control group.

-

At various time points after administration (e.g., 4, 8, and 12 hours), collect blood samples (e.g., via retro-orbital bleeding).[2]

-

Separate plasma and measure the concentrations of free fatty acids and glycerol using commercially available kits.

-

Tissues can also be collected to measure tissue triglyceride levels and this compound distribution.[2]

Lipolysis Assay in 3T3-L1 Adipocytes

This cell-based assay is used to evaluate the effect of this compound on lipolysis in a cellular context.

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

To induce differentiation, treat confluent preadipocytes with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[3][9]

-

After 2-3 days, switch to a medium containing only insulin for another 2-3 days.

-

Maintain the differentiated adipocytes in DMEM with 10% FBS. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments after 8-12 days of differentiation.

Lipolysis Assay:

-

Pre-incubate differentiated 3T3-L1 adipocytes with various concentrations of this compound for a specified time (e.g., 8 hours).[9]

-

Induce lipolysis by treating the cells with a β-adrenergic agonist such as isoproterenol or CL 316 ,243 for 1-2 hours.[9]

-

Collect the culture medium.

-

Measure the concentration of glycerol and free fatty acids released into the medium using commercial assay kits.

-

Normalize the results to the total protein content of the cells in each well.

Ex Vivo Lipolysis Assay in Adipose Tissue Explants

This protocol allows for the study of lipolysis in a more physiologically relevant context than isolated cells.

Procedure:

-

Surgically remove white adipose tissue (e.g., epididymal fat pads) from mice and wash with PBS.[5]

-

Cut the tissue into small explants (e.g., ~20 mg).[5]

-

Pre-incubate the explants in DMEM containing fatty acid-free BSA.[5]

-

Incubate the explants with or without a lipolytic stimulus (e.g., isoproterenol or forskolin) in the presence of various concentrations of this compound or vehicle control for a defined period (e.g., 2 hours).[5]

-

Collect the incubation medium.

-

Measure the concentration of glycerol and free fatty acids released into the medium.

Mandatory Visualizations

Signaling Pathway of Lipolysis and this compound Inhibition

Caption: Signaling cascade of hormone-stimulated lipolysis and the inhibitory action of this compound on ATGL.

Experimental Workflow for this compound Activity Assessment

Caption: General experimental workflow for evaluating the inhibitory activity of this compound.

References

- 1. Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 5. Ex vivo lipolysis assay in adipose tissue explants. [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Atglistatin: A Technical Guide for Studying Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Atglistatin, a selective inhibitor of Adipose Triglyceride Lipase (ATGL), and its application in the study of fatty acid metabolism. It covers its mechanism of action, quantitative efficacy, and detailed protocols for its use in both in vitro and in vivo research settings.

Introduction to this compound

Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme responsible for the initial step of triacylglycerol (TG) hydrolysis within cellular lipid stores[1][2][3]. This process, known as lipolysis, mobilizes fatty acids (FAs) that serve as crucial energy substrates and signaling molecules[3]. Dysregulated fatty acid metabolism is closely associated with various metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD)[1][2][4].

This compound is a potent, selective, and competitive small-molecule inhibitor of murine ATGL[1][5]. It serves as a critical tool compound for investigating the pathophysiological roles of ATGL and the therapeutic potential of its inhibition[1][5]. By reducing the mobilization of fatty acids from adipose tissue, this compound allows for detailed studies into the consequences of decreased plasma FA levels on systemic metabolism[1][4].

Mechanism of Action and Selectivity

This compound functions as a competitive inhibitor of ATGL, with kinetic analysis revealing a Ki value of approximately 355 ± 48 nmol/l[1]. It targets the enzymatically active patatin-like domain of the enzyme[6]. A key feature of this compound is its high selectivity for ATGL over other key metabolic lipases, including hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), pancreatic lipase, and lipoprotein lipase[1]. However, it is crucial to note that this compound exhibits significant species selectivity; it is a potent inhibitor of murine ATGL but is largely ineffective against human ATGL[6][7][8].

The process of lipolysis and the specific inhibitory action of this compound are illustrated in the pathway below.

Caption: The canonical lipolysis pathway showing the sequential hydrolysis of triacylglycerols. This compound specifically inhibits the first, rate-limiting step catalyzed by ATGL.

When used in combination with an HSL inhibitor (like Hi 76-0079), this compound can achieve an almost complete blockade (~95%) of TG hydrolase activity in murine white adipose tissue (WAT) lysates[9][10]. This demonstrates that the majority of TG breakdown is mediated by ATGL and HSL[2][9].

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative parameters of this compound's inhibitory activity from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | System | Reference |

|---|---|---|---|

| IC₅₀ | 0.7 µM | Lysates from E. coli overexpressing murine ATGL | [2][5][9][10][11] |

| Kᵢ | 355 ± 48 nM | Murine ATGL (competitive inhibition) | [1][10] |

| Cytotoxicity | No toxicity observed up to 50 µM | Various cell lines | [1][5][11][12] |

| Inhibition of WAT TG Hydrolase Activity | Up to 78% | Wild-type mouse WAT lysates | [1][5][9] |

| Inhibition of FA release (basal) | Up to 64% | Mouse WAT organ cultures | [1] |

| Inhibition of FA release (forskolin-stimulated) | Up to 72% | Mouse WAT organ cultures |[1] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Dose / Administration | Effect | Reference |

|---|---|---|---|

| Plasma Fatty Acids | Oral gavage | Dose-dependent decrease up to 50% | [1][11] |

| Plasma Glycerol | Oral gavage | Dose-dependent decrease up to 62% | [1][10][11] |

| Plasma Triglycerides | Oral gavage | Reduction of ~43% | [9][10][11][12] |

| Dosing (Oral) | 1.4 mg/mouse or 2 mmol/kg diet | Significant reduction in lipolysis | [11][12][13] |

| Dosing (Intraperitoneal) | ~200-400 µmol/kg | Dose and time-dependent inhibition of lipolysis | [5][11][12] |

| Tissue Distribution | Oral gavage | Primarily accumulates in liver and adipose tissue |[1][11][12] |

Table 3: Species Selectivity of this compound

| Species | Effect on ATGL Activity | Reference |

|---|---|---|

| Mouse | Potent inhibition (~95% at 200 µM) | [8] |

| Human | Negligible inhibition (~10% at 200 µM) | [8] |

| Rat, Goat, Pig, Dog, Marmoset | No substantial effect | [6][14] |

| Rhesus Monkey | No substantial effect |[6][14] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The workflow diagram below outlines a typical experimental approach.

Caption: A generalized workflow for studying fatty acid metabolism using this compound in both in vitro and in vivo models.

4.1. Protocol: In Vitro TG Hydrolase Activity Assay

This assay directly measures the enzymatic activity of ATGL in the presence of this compound.

-

Preparation of Substrate:

-

Prepare a substrate mixture containing radiolabeled [9,10-3H(N)]-triolein.

-

Emulsify the substrate in a buffer (e.g., potassium phosphate buffer) with phosphatidylcholine/phosphatidylinositol.

-

-

Enzyme Source:

-

Inhibition Reaction:

-

Extraction and Quantification:

-

Terminate the reaction by adding 3.25 ml of a methanol/chloroform/heptane mixture (10:9:7) and 1 ml of 0.1 M potassium carbonate/boric acid (pH 10.5) to partition the phases[1].

-

Vortex and centrifuge to separate the phases.

-

The liberated radiolabeled fatty acids will be in the upper aqueous phase.

-

Quantify the radioactivity in an aliquot of the upper phase using liquid scintillation counting[1][11][12].

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the inhibition curve to determine the IC₅₀ value.

-

4.2. Protocol: Lipolysis in 3T3-L1 Adipocytes

This cell-based assay assesses the effect of this compound on lipolysis in a physiologically relevant context.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation using a standard cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).

-

Maintain the cells in culture for 8-10 days to allow for full differentiation into mature adipocytes.

-

-

This compound Pre-incubation:

-

On the day of the experiment, pre-incubate the differentiated 3T3-L1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) in serum-free DMEM for 2 hours[1]. Include a DMSO vehicle control.

-

-

Stimulation of Lipolysis:

-

After pre-incubation, replace the medium with fresh DMEM containing 2% fatty acid-free BSA, the corresponding concentration of this compound, and a lipolytic agonist like 20 µM forskolin (to stimulate adenylyl cyclase)[1].

-

Incubate for 1 hour to stimulate the release of fatty acids and glycerol.

-

-

Sample Collection and Analysis:

-

Collect the incubation medium.

-

Measure the concentration of free fatty acids and glycerol in the medium using commercial colorimetric assay kits[1].

-

-

Data Analysis:

-

Normalize the release of FAs and glycerol to total cell protein content.

-

Determine the dose-dependent effect of this compound on both basal and forskolin-stimulated lipolysis.

-

4.3. Protocol: In Vivo Inhibition of Lipolysis in Mice

This protocol describes how to assess the systemic effects of this compound in an animal model.

-

Animal Model:

-

This compound Administration:

-

Oral Gavage: Dissolve this compound in an appropriate vehicle like olive oil. Administer a single dose (e.g., 1.4 mg/mouse) via oral gavage[1][5][11].

-

Intraperitoneal (IP) Injection: For a water-soluble formulation, generate this compound hydrochloride. Dissolve in PBS for IP injection at a dose of ~200-400 µmol/kg[5][12].

-

-

Time Course and Sample Collection:

-

Collect blood samples via tail vein or cardiac puncture at various time points after administration (e.g., 2, 4, 8, 12 hours) to assess the duration of the effect[1].

-

At the endpoint, euthanize the animals and collect plasma and tissues (WAT, liver, heart, muscle) for analysis.

-

-

Biochemical Analysis:

-

Use commercial kits to measure plasma levels of free fatty acids, glycerol, and triglycerides.

-

Analyze tissue samples for triglyceride content to assess ectopic lipid accumulation.

-

Summary and Conclusion

This compound is an invaluable pharmacological tool for the specific inhibition of murine ATGL. Its high selectivity and proven efficacy in vitro and in vivo make it ideal for elucidating the role of ATGL-mediated lipolysis in energy homeostasis and metabolic disease[1]. Researchers can use this compound to study how reducing fatty acid mobilization from adipose tissue impacts insulin sensitivity, hepatic steatosis, and cardiac metabolism in mouse models[4][8][13].

The primary limitation of this compound is its lack of activity against human ATGL, precluding its direct use in studies involving human cells or as a direct therapeutic candidate for humans[8]. Despite this, it remains the gold standard for pharmacological studies of ATGL function in murine systems, providing crucial insights that can guide the development of future human-specific ATGL inhibitors.

References

- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Of mice and men: The physiological role of adipose triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice | CiNii Research [cir.nii.ac.jp]

- 5. xcessbio.com [xcessbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measurement of lipase activities in the presence of different inhibitors [bio-protocol.org]

- 8. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of Atglistatin In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological effects of Atglistatin, a selective inhibitor of adipose triglyceride lipase (ATGL), demonstrated in in vivo studies. The document focuses on its mechanism of action, experimental validation, and therapeutic potential in metabolic and cardiovascular diseases.

Core Mechanism of Action

This compound is a competitive small-molecule inhibitor of murine ATGL, the rate-limiting enzyme in the hydrolysis of triglycerides (TGs) stored in cellular lipid droplets.[1] Its primary in vivo effect is the potent and selective inhibition of lipolysis, predominantly in white adipose tissue (WAT) and the liver.[2][3] This targeted action reduces the mobilization of fatty acids (FAs) and glycerol from TG stores into the circulation.[1] Notably, long-term administration of this compound in mice does not lead to the severe cardiac steatosis and cardiomyopathy observed with genetic ATGL deletion, as it does not significantly inhibit cardiac ATGL activity.[3][4][5] This tissue selectivity makes it a valuable tool for studying the metabolic consequences of reduced adipose tissue lipolysis and a promising therapeutic candidate.

Key Physiological Effects

Effects on Lipid Metabolism and Obesity

In vivo studies in mice have consistently demonstrated this compound's ability to modulate lipid homeostasis. Oral administration leads to a dose- and time-dependent decrease in plasma FA and glycerol levels.[1] In mouse models of high-fat diet (HFD)-induced obesity, chronic treatment with this compound effectively reduces weight gain, primarily by decreasing fat mass while preserving lean mass.[3][5] It also significantly ameliorates hepatosteatosis (fatty liver) by reducing hepatic acylglycerol content.[3][5]

Improvement of Glucose Homeostasis and Insulin Sensitivity

By lowering circulating FAs, this compound mitigates a key contributor to insulin resistance.[3][6] In HFD-fed mice, this compound treatment improves glucose tolerance and enhances insulin sensitivity, as evidenced by reduced plasma glucose and insulin levels and improved performance in glucose and insulin tolerance tests.[3]

Cardioprotective Effects

A significant body of research highlights the cardioprotective effects of this compound, which are largely attributed to its actions in adipose tissue rather than a direct effect on the heart.[4][7]

-

Catecholamine-Induced Cardiac Damage: In a mouse model of heart failure characterized by β-adrenergic overactivation (induced by isoproterenol), this compound prevents myocardial injury.[4][7] It achieves this by inhibiting excessive FA release from adipose tissue, which in turn reduces cardiac fibrosis and apoptosis.[4][7]

-

Myocardial Infarction: Prophylactic treatment with this compound in a mouse model of myocardial infarction resulted in significantly improved systolic pump function and enhanced performance of the remote, non-infarcted myocardium.[8][9]

-

Pressure Overload-Induced Heart Failure: this compound has been shown to prevent the functional decline in heart failure induced by transverse aortic constriction (TAC).[10][11]

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from seminal in vivo studies on this compound.

Table 1: Effects of this compound on Plasma Lipids and Body Weight in High-Fat Diet (HFD) Fed Mice

| Parameter | Model | Treatment Details | Results | Reference |

| Plasma Fatty Acids | C57Bl/6J mice on HFD for 50 days, then re-fed HFD with this compound for 2h | 2 mmol/kg this compound in diet | ↓ 47% vs. control | [3] |

| Body Weight Change | C57Bl/6J mice on HFD for 50 days, then HFD with this compound for 50 days | 2 mmol/kg this compound in diet | -1.4 g (this compound) vs. +5.3 g (control) | [3] |

| Fat Mass Change | C57Bl/6J mice on HFD for 50 days, then HFD with this compound for 50 days | 2 mmol/kg this compound in diet | -1.3 g (this compound) vs. +5.1 g (control) | [3] |

| Hepatic Acylglycerols | C57Bl/6J mice on HFD with this compound for 140 days | 2 mmol/kg this compound in diet | ↓ 75% vs. control | [3] |

| Plasma Triglycerides | Fasted C57Bl/6J mice, 8h post-gavage | 200 µmol/kg this compound by oral gavage | ↓ ~43% vs. control | [1][2] |

| Plasma Fatty Acids | Fasted C57Bl/6J mice, 8h post-gavage | 200 µmol/kg this compound by oral gavage | ↓ ~50% vs. control | [1] |

| Plasma Glycerol | Fasted C57Bl/6J mice, 8h post-gavage | 200 µmol/kg this compound by oral gavage | ↓ ~62% vs. control | [1] |

Table 2: Cardioprotective Effects of this compound in Isoproterenol (ISO)-Induced Cardiac Damage Model

| Parameter | Model | Treatment Details | Results | Reference |

| Global Longitudinal Strain | Male 129/Sv mice treated with ISO | 2 mmol/kg this compound in diet, 5 days prior and during ISO treatment | Significantly improved vs. ISO control | [4][7] |

| Subendocardial Fibrosis | Male 129/Sv mice treated with ISO | 2 mmol/kg this compound in diet | Dramatically reduced vs. ISO control | [4][7] |

| Pro-apoptotic Gene Expression | Male 129/Sv mice treated with ISO | 2 mmol/kg this compound in diet | Dramatically reduced vs. ISO control | [4][7] |

| Adipocytic Fatty Acid Secretion (Palmitic, Palmitoleic, Oleic acid) | 3T3-L1 adipocytes stimulated with ISO | 40 µM this compound | Significantly blocked vs. ISO control | [4] |

Table 3: Effects of this compound on Glucose Homeostasis in HFD-Fed Mice

| Parameter | Model | Treatment Details | Results | Reference |

| Plasma Glucose | C57Bl/6J mice on HFD with this compound for 50 days (5h fasted) | 2 mmol/kg this compound in diet | ↓ 10% vs. control | [3] |

| Plasma Insulin | C57Bl/6J mice on HFD with this compound for 50 days (5h fasted) | 2 mmol/kg this compound in diet | ↓ 71% vs. control | [3] |

| Glucose Clearance (GTT) | C57Bl/6J mice on HFD with this compound for 30 days | 2 mmol/kg this compound in diet | ↑ 23% (reduced AUC) vs. control | [3] |

| Insulin Sensitivity (ITT) | C57Bl/6J mice on HFD with this compound for 30 days | 2 mmol/kg this compound in diet | ↑ 30% (reduced AUC) vs. control | [3] |

Signaling Pathways and Experimental Workflows

The physiological effects of this compound are rooted in its ability to modulate specific signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.

Caption: this compound's mechanism of action in cardioprotection.

Caption: General experimental workflow for in vivo this compound studies.

Detailed Experimental Protocols

This section outlines the common methodologies employed in key in vivo studies of this compound.

Animal Models and Husbandry

-

Strains: Male C57Bl/6J mice are commonly used for studies on HFD-induced obesity and metabolic syndrome.[3][5] Male 129/Sv mice have been utilized in models of catecholamine-induced cardiac damage.[4][7]

-

Housing: Animals are typically housed under standard conditions (22-25°C, 12h or 14h light/10h dark cycle) with ad libitum access to food and water, unless fasting is required for specific procedures.[3][12]

This compound Administration

-

Dietary Admixture: For chronic studies, this compound is mixed with powdered chow or HFD at a concentration of 2 mmol/kg of diet .[3][4][7] Pellets are provided at regular intervals (e.g., every 2-3 days).[12] Control animals receive the same diet without the inhibitor. Pair-feeding protocols are often employed to ensure equal food intake between groups.[3][4]

-

Oral Gavage: For acute or dose-response studies, this compound is dissolved in a vehicle like olive oil and administered via oral gavage. A common dosage is 200 µmol/kg body weight .[1]

Induction of Pathological States

-

High-Fat Diet (HFD)-Induced Obesity: Mice are fed a diet where 45-60% of kilocalories are derived from fat for a period of several weeks (e.g., 50 days to 15 weeks) to induce obesity, insulin resistance, and hepatosteatosis.[3][4]

-

Catecholamine-Induced Cardiac Damage: Male 129/Sv mice receive repeated subcutaneous injections of isoproterenol (ISO), a β-adrenergic agonist, typically at a dose of 25 mg/kg body weight/day for several consecutive days.[4][7]

Key In Vivo Analyses

-

Metabolic Analysis:

-

Plasma Parameters: Blood is collected (e.g., retro-orbitally or via tail vein) to measure plasma levels of non-esterified fatty acids (NEFA), glycerol, triglycerides, glucose, and insulin using commercial kits.[1][3][4]

-

Glucose and Insulin Tolerance Tests (GTT/ITT): After a period of fasting (e.g., 4-5 hours), mice are intraperitoneally (i.p.) injected with glucose (e.g., 1.5 g/kg) for a GTT or insulin (e.g., 0.5 IU/kg) for an ITT. Blood glucose is measured at baseline and several time points post-injection.[3]

-

-

Cardiac Function Analysis (Echocardiography):

-

Procedure: Mice are anesthetized (e.g., with 1-1.5% isoflurane) to maintain a stable heart rate. A high-frequency ultrasound system (e.g., Vevo 3100) with a linear transducer is used to acquire B-mode and M-mode images from parasternal long-axis and short-axis views.[4][12]

-

Parameters: Key functional parameters such as Ejection Fraction (EF), Fractional Shortening (FS), left ventricular dimensions, and myocardial strain (e.g., global longitudinal strain) are analyzed using specialized software.[4][7]

-

-

Histological Analysis:

-

Tissue Preparation: Hearts are harvested, fixed in formalin, and embedded in paraffin.

-

Staining: Sections are stained with Picrosirius Red to visualize and quantify collagen deposition as a measure of fibrosis.[4] Hematoxylin and Eosin (H&E) staining is used for general morphology.

-

-

Lipolysis Assays (Ex Vivo):

-

Procedure: White adipose tissue (e.g., gonadal WAT) is explanted and incubated in DMEM with 2% FA-free BSA. Lipolysis is stimulated with agents like forskolin or isoproterenol in the presence or absence of this compound.[1][4]

-

Measurement: The release of NEFA and glycerol into the medium is quantified using commercial kits to determine the rate of lipolysis.[4]

-

Conclusion for Drug Development Professionals

The in vivo data on this compound provide a strong rationale for targeting adipose tissue ATGL as a therapeutic strategy for metabolic and cardiovascular diseases. The key takeaways are:

-

Efficacy: this compound demonstrates clear efficacy in improving dyslipidemia, insulin resistance, obesity, and NAFLD in preclinical models.

-

Cardioprotective Potential: The indirect, adipose-mediated cardioprotective effects are a significant finding, suggesting a novel therapeutic axis for heart failure.

-

Favorable Safety Profile: The lack of significant cardiac TG accumulation and dysfunction with pharmacological inhibition, as opposed to genetic deletion, is a critical advantage, suggesting a wider therapeutic window.

Future drug development efforts could focus on developing human-specific ATGL inhibitors with similar tissue selectivity and pharmacokinetic profiles to this compound. This technical guide serves as a foundational resource for designing and interpreting further preclinical and translational studies in this promising area.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. MicroRNA-21 abrogates palmitate-induced cardiomyocyte apoptosis through caspase-3/NF-κB signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A metabolic role for mitochondria in palmitate-induced cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective switch to treat obesity [tugraz.at]

- 7. ahajournals.org [ahajournals.org]

- 8. The role of CD36 in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD36 actions in the Heart: lipids, calcium, inflammation, repair and more? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduced ATGL-mediated lipolysis attenuates β-adrenergic-induced AMPK signaling, but not the induction of PKA-targeted genes, in adipocytes and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

Atglistatin: A Deep Dive into its Impact on Triglyceride Mobilization

A Technical Guide for Researchers and Drug Development Professionals

Atglistatin has emerged as a critical tool for researchers studying lipid metabolism, offering a specific and potent means to investigate the intricate processes of triglyceride mobilization. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on lipolysis, and detailed experimental protocols for its application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize this compound in their studies.

Core Mechanism of Action: Competitive Inhibition of Adipose Triglyceride Lipase (ATGL)

Triglyceride mobilization, or lipolysis, is a fundamental metabolic process initiated by the enzymatic activity of adipose triglyceride lipase (ATGL). ATGL catalyzes the first and rate-limiting step in the hydrolysis of triglycerides stored within intracellular lipid droplets, breaking them down into diacylglycerols and free fatty acids.[1][2][3] This process is critical for maintaining energy homeostasis.

This compound functions as a highly potent and selective inhibitor of murine ATGL.[4][5][6] Kinetic studies have revealed that this compound acts as a competitive inhibitor of ATGL, meaning it binds to the active site of the enzyme, thereby preventing the substrate (triglycerides) from binding.[1] This competitive inhibition effectively blocks the initiation of triglyceride breakdown.[1] this compound demonstrates high selectivity for ATGL, with minimal inhibitory effects on other key metabolic lipases such as hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), pancreatic lipase, and lipoprotein lipase.[1]

Quantitative Impact of this compound on Lipolysis

The inhibitory effect of this compound on triglyceride mobilization has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy across different experimental models.

| Parameter | Value | Species/Model | Reference |

| IC₅₀ | 0.7 µM | Murine ATGL (cell-free assay) | [4][5][6][7] |

| Kᵢ | 355 ± 48 nM | Murine ATGL | [1] |

| Cytotoxicity | Virtually no toxicity up to 50 µM | AML-12 mouse hepatocytes | [4] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Effect | Model | Reference |

| TG Hydrolase Activity Inhibition (max) | 78% | Wild-type mouse white adipose tissue (WAT) lysates | [1][7] |

| Basal Fatty Acid Release Reduction (max) | 64% | Wild-type mouse WAT organ cultures | [1] |

| Basal Glycerol Release Reduction (max) | 43% | Wild-type mouse WAT organ cultures | [1] |

| Forskolin-Stimulated Fatty Acid Release Reduction (max) | 72% | Wild-type mouse WAT organ cultures | [1] |

| Forskolin-Stimulated Glycerol Release Reduction (max) | 62% | Wild-type mouse WAT organ cultures | [1] |

Table 2: In Vitro Effects of this compound on Lipolysis

| Parameter | Effect | Model | Administration | Reference |

| Plasma Fatty Acid Reduction (max) | 50% | Fasted wild-type C57Bl/6J mice | Oral gavage | [1][4][7] |

| Plasma Glycerol Reduction (max) | 62% | Fasted wild-type C57Bl/6J mice | Oral gavage | [1][4][7] |

| Plasma Triglyceride Reduction | 43% | Fasted wild-type C57Bl/6J mice | Oral gavage | [4][5][7] |

Table 3: In Vivo Effects of this compound on Plasma Lipids

Experimental Protocols

To facilitate the replication and application of research involving this compound, detailed methodologies for key experiments are provided below.

Determination of Triglyceride Hydrolase Activity

This assay quantifies the enzymatic activity of ATGL by measuring the release of radiolabeled fatty acids from a triglyceride substrate.

Materials:

-

Tissue lysates (e.g., from white adipose tissue) or cell lysates containing ATGL

-

Radiolabeled substrate: [9,10-³H(N)]-triolein

-

This compound (dissolved in DMSO)

-

Incubation buffer

-

Methanol/chloroform/heptane solution (10:9:7)

-

Potassium carbonate/boric acid solution (0.1 M, pH 10.5)

-

Liquid scintillation counter

Protocol:

-

Prepare tissue or cell lysates.

-

Incubate the lysates with the radiolabeled triolein substrate in the presence of varying concentrations of this compound or DMSO (as a control).

-

Terminate the reaction by adding the methanol/chloroform/heptane solution.

-

Add the potassium carbonate/boric acid solution to separate the phases.

-

Centrifuge the samples to complete phase separation.

-

Measure the radioactivity in the upper aqueous phase, which contains the liberated radiolabeled fatty acids, using a liquid scintillation counter.

-

Subtract the counts from control incubations (buffer alone) to determine the net fatty acid release.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of this compound on cultured cells.

Materials:

-

AML-12 mouse hepatocytes (or other cell line of interest)

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell culture medium

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution

-

MTT solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in anhydrous isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and culture for 24 hours under standard conditions.

-

Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).

-

Replace the medium with fresh medium containing the same concentrations of this compound and incubate for the desired experimental time.

-

Add MTT solution to each well and incubate for 3 hours to allow for the formation of formazan crystals.

-

Add the MTT solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 595 nm using a microplate reader, with a reference wavelength of 690 nm.[4][7]

In Vivo Inhibition of Lipolysis in Mice

This protocol details the procedure for assessing the in vivo efficacy of this compound in reducing plasma lipid levels.

Materials:

-

Wild-type C57Bl/6J mice

-

This compound

-

Vehicle (e.g., olive oil)

-

Oral gavage needles

-

Blood collection supplies

Protocol:

-

Fast the mice overnight.

-

Administer this compound dissolved in the vehicle to the mice via oral gavage.

-

Collect blood samples at various time points after administration (e.g., 4, 8, and 12 hours).

-

Separate the plasma from the blood samples.

-

Determine the concentrations of free fatty acids, glycerol, and triglycerides in the plasma using commercial kits.[1][7]

Visualizing the Impact of this compound

To provide a clearer understanding of the molecular pathways and experimental procedures, the following diagrams have been generated using Graphviz.

References

- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New this compound closely related analogues: Synthesis and structure-activity relationship towards adipose triglyceride lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Lipase | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Competitive Inhibition of Adipose Triglyceride Lipase (ATGL) by Atglistatin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of Atglistatin, a selective and potent competitive inhibitor of Adipose Triglyceride Lipase (ATGL). It covers the mechanism of inhibition, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the relevant biological and experimental pathways.

Introduction: ATGL and the Role of this compound

Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme responsible for initiating the breakdown of triglycerides (TGs) stored in cellular lipid droplets.[1][2][3] This process, known as lipolysis, mobilizes fatty acids (FAs) to supply energy to various tissues. The first and critical step of lipolysis is the hydrolysis of TGs into diacylglycerols (DGs) and one FA, a reaction catalyzed by ATGL.[3][4] Dysregulation of this pathway is closely associated with metabolic disorders, making ATGL a significant pharmacological target.[1][4]

This compound has been identified as a potent, selective, and competitive small-molecule inhibitor of ATGL.[5] It serves as a crucial chemical tool for studying the physiological and pathophysiological roles of ATGL-mediated lipolysis. Kinetic studies have confirmed its competitive mechanism of action, where it directly competes with the triglyceride substrate for the enzyme's active site.[4][6] Notably, this compound is highly selective for murine ATGL and does not significantly inhibit other key metabolic lipases such as hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), or pancreatic lipase.[4][5] However, it is largely ineffective against human ATGL, highlighting a species-specific activity.[7][8]

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound has been quantified across various experimental models, from cell-free enzyme assays to in vivo studies in mice. The following tables summarize these key findings.

Table 1: In Vitro Enzyme Kinetics and Potency

| Parameter | Value | Experimental System | Source(s) |

| IC50 | 0.7 µM | Lysates from E. coli overexpressing murine ATGL | [5][6][9][10] |

| Ki | 355 ± 48 nM | Murine ATGL | [4][6] |

| Inhibition Type | Competitive | Lineweaver-Burk Analysis | [4][6] |

| Cytotoxicity | No significant toxicity up to 50 µM | Various cell lines | [2][6][10] |

Table 2: Inhibition of Lipolysis in Tissue and Cell Cultures

| Parameter | Inhibition/Reduction | Experimental System | Condition | Source(s) |

| TG Hydrolase Activity | Up to 78% | Wild-type mouse White Adipose Tissue (WAT) lysates | - | [4][6][9] |

| TG Hydrolase Activity | ~95% | Wild-type mouse WAT lysates | Combination with HSL inhibitor | [4][6][9] |

| Fatty Acid Release | Up to 72% | Mouse WAT organ cultures | Forskolin-stimulated | [6] |

| Glycerol Release | Up to 62% | Mouse WAT organ cultures | Forskolin-stimulated | [6] |

| Fatty Acid Release | Up to 64% | Mouse WAT organ cultures | Basal | [4] |

| Glycerol Release | Up to 43% | Mouse WAT organ cultures | Basal | [4] |

Table 3: In Vivo Efficacy in Mice

| Parameter | Reduction | Animal Model | Administration | Source(s) |

| Plasma Fatty Acids | Up to 50% | Fasted wild-type C57Bl/6J mice | Oral Gavage | [2][4][10] |

| Plasma Glycerol | Up to 62% | Fasted wild-type C57Bl/6J mice | Oral Gavage | [2][4][10] |

| Plasma Triglycerides | 43% | Fasted wild-type C57Bl/6J mice | Oral Gavage | [2][6][10] |

Signaling Pathways and Mechanisms of Inhibition

Visualizing the pathways involved in lipolysis and the specific mechanism of this compound's action is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Diagram 1: The Canonical Lipolysis Pathway

Caption: The sequential breakdown of triglycerides, highlighting ATGL's initial role and its inhibition by this compound.

Diagram 2: Mechanism of Competitive Inhibition

Caption: this compound competes with the substrate (Triglyceride) for the ATGL active site, preventing product formation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

In Vitro ATGL TG Hydrolase Activity Assay

This assay directly measures the enzymatic activity of ATGL in cell or tissue lysates using a radiolabeled substrate.

-

Objective: To quantify the rate of triglyceride hydrolysis by ATGL and determine the inhibitory effect of this compound.

-

Materials:

-

Lysates: From E. coli overexpressing murine ATGL and its co-activator CGI-58, or from homogenized mouse white adipose tissue (WAT).[4]

-

This compound: Dissolved in DMSO.

-

Extraction Solution: Methanol/chloroform/heptane mixture.

-

Scintillation Cocktail and Counter.

-

-

Procedure:

-

Lysate Preparation: Prepare tissue or cell lysates containing active ATGL.

-

Reaction Setup: In a microcentrifuge tube, combine the lysate with assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate.

-

Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled triolein substrate. Incubate the mixture (e.g., at 37°C for a specified time).

-

Stop Reaction & Extract Fatty Acids: Terminate the reaction by adding the extraction solution. Vortex vigorously and centrifuge to separate the phases. The released radiolabeled fatty acids will partition into the upper aqueous phase.

-

Quantification: Transfer an aliquot of the upper phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4][6][10]

-

Data Analysis: Calculate the amount of fatty acid released per unit time and protein amount (e.g., nmol/h/mg). Determine IC50 values by plotting the percent inhibition against the log of this compound concentration.

-

Diagram 3: Workflow for In Vitro TG Hydrolase Assay

Caption: Step-by-step workflow for the radiolabeled in vitro triglyceride hydrolase activity assay.

Lipolysis Assay in Adipose Tissue Organ Cultures

This ex vivo method assesses the effect of this compound on lipolysis in a more physiologically relevant context.

-

Objective: To measure the release of fatty acids and glycerol from adipose tissue explants.

-

Materials:

-

White Adipose Tissue (WAT) from wild-type mice.

-

Culture Medium: DMEM containing 2% fatty acid-free Bovine Serum Albumin (BSA).[4]

-

This compound.

-

Forskolin (optional, for stimulating lipolysis).

-

Commercial kits for FA and glycerol quantification.

-

-

Procedure:

-

Tissue Preparation: Harvest and mince fresh WAT into small pieces (~15 mg).[4]

-

Culturing: Place tissue pieces in culture wells with DMEM/BSA medium containing various concentrations of this compound.

-

Incubation: Culture the tissue for a set period (e.g., 8 hours).

-

Stimulation & Sample Collection: Replace the medium with fresh medium containing the same this compound concentrations, with or without a stimulating agent like forskolin. Incubate for another hour and then collect the medium.[4]

-

Quantification: Measure the concentration of fatty acids and glycerol in the collected medium using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: Normalize the release of FA and glycerol to the weight of the tissue explant.

-

In Vivo Lipolysis Inhibition Studies

This protocol evaluates the systemic effects of this compound on plasma metabolites in a living organism.

-

Objective: To determine the in vivo efficacy of this compound in reducing plasma levels of fatty acids, glycerol, and triglycerides.

-

Materials:

-

Procedure:

-

Animal Preparation: Fast mice for a specified period (e.g., 4-6 hours).

-

Administration: Administer this compound via oral gavage or intraperitoneal (i.p.) injection at various doses.[10]

-

Time Course: Collect blood samples at different time points post-administration (e.g., 4, 8, 12 hours) to determine the duration of the effect.[4][9]

-

Sample Processing: Process blood to obtain plasma.

-

Metabolite Analysis: Quantify plasma levels of free fatty acids, glycerol, and triglycerides using appropriate biochemical assays.

-

Data Analysis: Compare metabolite levels in this compound-treated mice to those in vehicle-treated control mice.

-

MTT Cytotoxicity Assay

This assay is used to confirm that the observed inhibitory effects are not due to general cellular toxicity.

-

Objective: To assess the viability of cells after treatment with this compound.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 2 hours, followed by replacement with fresh medium for a longer incubation).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 3 hours, allowing viable cells to convert MTT into formazan crystals.[9][10]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution at 595 nm using a plate reader.[9][10]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Lipase | TargetMol [targetmol.com]

- 3. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]

- 4. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Atglistatin: A Technical Guide to its Impact on Cellular Triglyceride Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atglistatin has emerged as a potent and selective inhibitor of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of cellular triglycerides. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on triglyceride stores, and detailed experimental protocols for its study. By competitively binding to ATGL, this compound effectively curtails the release of fatty acids and glycerol from adipocytes and other cell types, thereby influencing a range of metabolic processes. This document synthesizes key data and methodologies to serve as a comprehensive resource for professionals in metabolic disease research and drug development.

Introduction

The mobilization of fatty acids from cellular triglyceride stores is a critical process in energy homeostasis, and its dysregulation is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1] Adipose Triglyceride Lipase (ATGL) plays a pivotal role in initiating the breakdown of triglycerides.[2] this compound, a small molecule inhibitor, has been identified as a highly selective and potent agent against ATGL, making it an invaluable tool for studying lipolysis and a potential therapeutic candidate.[3] This guide delves into the technical details of this compound's function and its effects on cellular lipid metabolism.

Mechanism of Action

This compound functions as a competitive inhibitor of ATGL.[1] This mode of inhibition means that this compound binds to the active site of the enzyme, thereby preventing the substrate (triglycerides) from binding and being hydrolyzed. Kinetic studies have revealed a competitive mechanism, characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).[1] This targeted action on ATGL is highly specific, with minimal inhibition of other key metabolic lipases such as hormone-sensitive lipase (HSL) and monoglyceride lipase (MGL).[1]

Signaling Pathway of Lipolysis Inhibition by this compound

The canonical pathway of triglyceride hydrolysis involves the sequential action of ATGL, HSL, and MGL. This compound intervenes at the initial, rate-limiting step catalyzed by ATGL.

Caption: Inhibition of the lipolytic pathway by this compound.

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. These data are crucial for designing experiments and understanding the dose-dependent impact of the inhibitor.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System Type | Reference |

| IC50 | 0.7 µM | Cell-free ATGL assay | [3][4] |

| Ki | 355 ± 48 nM | Competitive inhibition kinetics | [1] |

| Cytotoxicity | No cytotoxicity up to 50 µM | Cell and organ cultures | [3][4] |

| TG Hydrolase Inhibition (max) | 78% | Wild-type white adipose tissue (WAT) lysates | [5] |

| Basal Fatty Acid Release Reduction | Up to 64% | WAT organ cultures | [1] |

| Basal Glycerol Release Reduction | Up to 43% | WAT organ cultures | [1] |

| Forskolin-Stimulated Fatty Acid Release Reduction | Up to 72% | WAT organ cultures | [1] |

| Forskolin-Stimulated Glycerol Release Reduction | Up to 62% | WAT organ cultures | [1] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Effect | Dosing and Administration | Reference |

| Plasma Fatty Acid Reduction | Up to 50% | Oral gavage | [3][4] |

| Plasma Glycerol Reduction | Up to 62% | Oral gavage | [1] |

| Plasma Triglyceride Reduction | 43% | Oral gavage | [1][4] |

| Lipolysis Inhibition | Dose and time-dependent | Intraperitoneal (i.p.) injection | [3][4] |

Experimental Protocols

Accurate and reproducible experimental design is paramount for studying the effects of this compound. Below are detailed methodologies for key assays.

Measurement of ATGL Activity (TG Hydrolase Assay)

This protocol is adapted from methods used to assess the enzymatic activity of ATGL in cell or tissue lysates.

Objective: To quantify the triglyceride hydrolase activity of ATGL in the presence and absence of this compound.

Materials:

-

Cell or tissue lysates

-

Radiolabeled [9,10-³H(N)]-triolein substrate

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer with fatty acid-free BSA)

-

Extraction solvent (e.g., methanol:chloroform:heptane mixture)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Incubate the lysates with the radiolabeled triolein substrate. For inhibitor studies, pre-incubate the lysates with varying concentrations of this compound before adding the substrate.

-

Allow the enzymatic reaction to proceed for a defined period at 37°C.

-

Stop the reaction by adding the extraction solvent.

-

Vortex and centrifuge to separate the phases. The released radiolabeled fatty acids will be in the upper aqueous phase.

-

Transfer an aliquot of the aqueous phase to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the ATGL activity as the amount of released fatty acids per unit of time and protein concentration.

Workflow for ATGL Activity Assay

Caption: Workflow for determining ATGL activity.

Measurement of Cellular Triglyceride Content

This protocol outlines a common method for quantifying intracellular triglyceride stores.

Objective: To measure the total triglyceride content within cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., containing detergents like NP-40)

-

Triglyceride quantification kit (commercially available)

-

BCA Protein Assay kit

-

Spectrophotometer

Procedure:

-

Plate cells and culture under standard conditions.

-

Treat cells with the desired concentrations of this compound for the specified duration.

-

Wash the cells twice with PBS to remove any residual media.

-

Lyse the cells using a suitable lysis buffer and sonication.[6]

-

Measure the triglyceride content in the cell lysate using a commercial triglyceride assay kit according to the manufacturer's instructions.[6]

-

Determine the total protein concentration of the lysate using a BCA protein assay.

-

Normalize the triglyceride content to the total protein concentration to account for differences in cell number. The results are typically expressed as mg of triglyceride per mg of protein.[6]

Conclusion

This compound is a powerful and specific tool for the investigation of cellular triglyceride metabolism. Its well-characterized mechanism of action and quantifiable effects make it an essential compound for researchers in the fields of metabolic disease, obesity, and cancer biology. The experimental protocols provided in this guide offer a solid foundation for the rigorous study of this compound's impact on cellular physiology. As research continues, this compound will undoubtedly play a crucial role in elucidating the intricate pathways of lipid metabolism and in the development of novel therapeutic strategies.

References

- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2.9. Measurement of Cell Triglyceride Levels [bio-protocol.org]

Methodological & Application

Preparation of Atglistatin Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of Atglistatin, a selective inhibitor of adipose triglyceride lipase (ATGL). This compound is a valuable tool for research in lipid metabolism and related diseases. This guide details the necessary materials, a step-by-step protocol for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound. The provided information is intended to support reproducible experimental outcomes.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in cellular lipid droplets.[1][2][3][4] It exhibits a substrate-competitive mechanism of action with an IC50 value of approximately 0.7 μM.[1][3][4][5][6] Due to its high selectivity for ATGL over other lipases such as hormone-sensitive lipase (HSL) and monoglyceride lipase (MGL), this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of ATGL.[3]

This compound Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₇H₂₁N₃O |

| Molecular Weight | 283.37 g/mol [2][5] |

| Appearance | White to yellow crystalline solid[5] |

| Purity | ≥95% |

| IC50 | ~0.7 µM for ATGL inhibition[1][3][4][5][6] |

Solubility and Storage